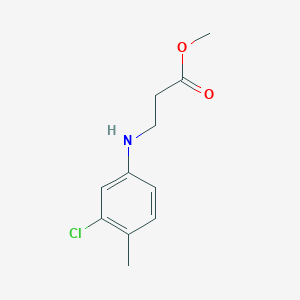
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is an organic compound with a molecular formula of C11H14ClNO2. This compound is characterized by the presence of a methyl ester group and a substituted aniline moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate typically involves the reaction of 3-chloro-4-methylaniline with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: This compound shares a similar aromatic structure but contains an isocyanate group instead of an amino group.
Methyl 3-amino-3-(4-chloro-3-methylphenyl)propanoate: This compound is structurally similar but has an amino group instead of an ester group.
Uniqueness
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group and substituted aniline moiety make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- Structural Characteristics : The compound features a methyl ester group and a chloro-substituted aromatic ring, which are significant for its biological activity.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of amino acids have been tested using the DPPH radical scavenging method. Although specific data for this compound is limited, related compounds have demonstrated antioxidant activities comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays, particularly against human cancer cell lines.
Case Studies and Research Findings
-
MTT Assay Results :
- Compounds structurally related to this compound were evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Results indicated that these compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential selectivity for certain cancer types .
- Cell Proliferation and Apoptosis :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially understood through SAR studies:
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 3-(3-chloro-4-methylanilino)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)13-6-5-11(14)15-2/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
XWXQHFDTUZPCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















